

Independent Validation of DSM502: A Comparative Guide to its Antimalarial Activity

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Compound of Interest						
Compound Name:	DSM502					
Cat. No.:	B8201807	Get Quote				

This guide provides an objective comparison of the antimalarial candidate **DSM502** with the clinical candidate **DSM265** and other established antimalarial agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of its performance based on available preclinical data. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of its mechanism of action and the validation workflow.

Executive Summary

DSM502 is a novel pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a clinically validated target essential for parasite pyrimidine biosynthesis. Preclinical data demonstrates that **DSM502** exhibits potent nanomolar activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum in vitro. Its mechanism of action is shared with the more clinically advanced compound, DSM265, providing a strong basis for its potential efficacy. While specific quantitative in vivo efficacy data (ED50) for **DSM502** is not publicly detailed, studies report that it demonstrates in vivo efficacy in a humanized mouse model of P. falciparum malaria, comparable to DSM265 at similar blood exposure levels.[1][2][3]

Data Presentation: Performance Comparison

The following tables summarize the in vitro and in vivo antimalarial activity of **DSM502** in comparison to the advanced clinical candidate DSM265 and standard-of-care antimalarials.

Table 1: In Vitro Activity against Plasmodium Parasites



Compound	Target	P. falciparum (3D7 - sensitive) EC50 [nM]	P. falciparum (Dd2 - resistant) EC50 [nM]	P. vivax DHODH IC50 [nM]	Data Source(s)
DSM502	DHODH	14	16	14	[4]
DSM265	DHODH	1 - 4	1 - 4	1.5 (IC50)	[5]
Chloroquine	Heme Polymerizatio n	~5-20 (sensitive strains)	>100 (resistant strains)	~22	[6][7]
Atovaquone	Cytochrome bc1	~0.7 - 1.8	~0.7 - 1.8	-	
Dihydroartem isinin	Multiple targets	~1 - 6	~1 - 6	~3.4	[6]
Piperaquine	Heme Polymerizatio n	~80 - 120	~80 - 120	~106	[6]

Disclaimer: EC50/IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental protocols, parasite strains, and assay conditions.

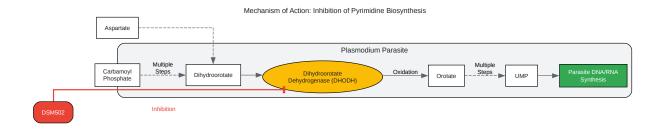
Table 2: In Vivo Efficacy in Mouse Models



Compound	Model	Efficacy Metric	Result	Data Source(s)
DSM502	P. falciparum in NOD-scid IL- 2Rynull mice	Parasite Reduction	Efficacious at blood exposures similar to DSM265	[1][3]
DSM265	P. falciparum in NOD-scid IL- 2Rynull mice	ED90	3.7 mg/kg/day	[5]
Chloroquine	P. berghei in mice	ED90	~5-10 mg/kg/day	[1]
Atovaquone	P. berghei in mice	ED50	~5 mg/kg/day	-

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by **DSM502** and a typical workflow for its experimental validation.

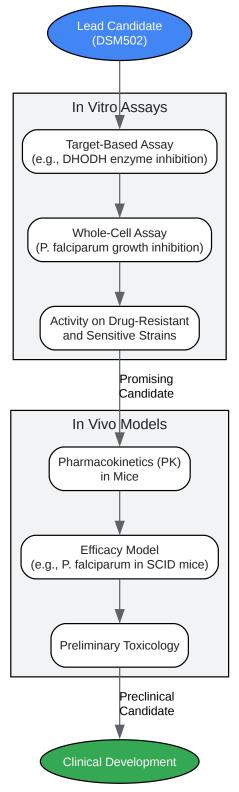


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Caption: Inhibition of the de novo pyrimidine pathway by **DSM502**.







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Caption: A generalized workflow for preclinical antimalarial drug validation.



Experimental Protocols

The data presented in this guide are typically generated using standardized methodologies. Below are detailed protocols representative of those used in the validation of antimalarial compounds like **DSM502**.

In Vitro Antimalarial Susceptibility Assay

This assay determines the concentration of a compound required to inhibit parasite growth in culture.

- Parasite Culture: Plasmodium falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[1]
 Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[2]
- Drug Preparation: The test compound (DSM502) is dissolved in dimethyl sulfoxide (DMSO)
 and serially diluted in culture medium to create a range of concentrations.
- Assay Procedure: Asynchronous or synchronized ring-stage parasite cultures (typically at 0.5-1% parasitemia) are added to 96-well plates containing the pre-dispensed drug dilutions.
 Plates are incubated for 72 hours under the conditions described above.[2]
- Growth Measurement: Parasite growth inhibition is quantified using various methods:
 - SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA. After incubation, a lysis buffer containing SYBR Green I is added, and fluorescence is measured. A decrease in fluorescence relative to untreated controls indicates growth inhibition.
 - Parasite Lactate Dehydrogenase (pLDH) assay: The activity of the parasite-specific enzyme pLDH is measured colorimetrically.[2]
 - [3H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures. Its
 incorporation into parasite nucleic acids is measured with a scintillation counter as an
 indicator of parasite viability.



 Data Analysis: The results are plotted as percent inhibition versus drug concentration, and the 50% effective concentration (EC50) is calculated using a nonlinear regression model.

In Vivo Efficacy Testing (Humanized Mouse Model)

This protocol assesses the ability of a compound to reduce or clear a P. falciparum infection in an animal model.

- Animal Model: Severe combined immunodeficient (SCID) mice that lack mature B and T lymphocytes (e.g., NOD-scid IL-2Rynull) are engrafted with human erythrocytes to permit infection by P. falciparum.
- Infection: On day 0, mice are infected intravenously with approximately 20 million P. falciparum-infected human erythrocytes.
- Drug Administration: Treatment commences once parasitemia is established (e.g., day 4 post-infection). The test compound is formulated in a suitable vehicle and administered orally or via another relevant route, typically once or twice daily for 4 consecutive days (a "4-day suppressive test").
- Monitoring Parasitemia: A small blood sample is taken from the tail vein daily to monitor the
 percentage of infected erythrocytes. Parasitemia is typically quantified by flow cytometry
 (FACS) analysis of blood stained with a nucleic acid dye or by microscopic examination of
 Giemsa-stained blood smears.
- Data Analysis: The efficacy is determined by comparing the parasitemia in the treated group
 to that of a vehicle-treated control group. The effective dose required to inhibit parasite
 growth by 50% (ED50) or 90% (ED90) is calculated. A compound that leads to the complete
 and permanent absence of detectable parasites is considered to have achieved a sterile
 cure.

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